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3-(2-Anthryl)alanine - 155760-00-2

3-(2-Anthryl)alanine

Catalog Number: EVT-1730649
CAS Number: 155760-00-2
Molecular Formula: C17H15NO2
Molecular Weight: 265.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Expansion of the Genetic Code: Future research could focus on efficiently incorporating 3-(2-Anthryl)alanine directly into proteins in living cells, similar to the work done with L-3-(2-Naphthyl)alanine. [] This advancement would significantly broaden the scope of applications in chemical biology and synthetic biology.
  • Development of Novel AIE-Active Materials: Further exploration of the AIE properties of 3-(2-Anthryl)alanine derivatives could lead to the development of new materials with improved brightness, sensitivity, and biocompatibility for imaging and sensing applications. []
  • Investigation of Chiral Recognition: The chirality of 3-(2-Anthryl)alanine can be exploited to develop chiral sensors and catalysts for enantioselective synthesis and separation of chiral compounds. []
  • Understanding the Role of Carnosine in the Brain: Although current research suggests that beta-alanine supplementation doesn't significantly impact brain carnosine levels, [] future studies with different supplementation protocols, durations, and populations may be warranted to fully elucidate the role of carnosine in brain health and cognitive function.

3-(9-Anthryl)-DL-alanine

Compound Description: 3-(9-Anthryl)-DL-alanine is a non-natural aromatic amino acid. It has been used as a substitute for tryptophan (Trp3) in phospholipase A2 (PLA2) via a semi-synthetic method. [] This modification allows for photo-regulation of the enzyme's hydrolytic activity. [] UV irradiation of the modified PLA2, [Ant3]AMPA, reduces its hydrolytic activity for phospholipid membranes. []

L-3-(2-Naphthyl)alanine

Compound Description: L-3-(2-Naphthyl)alanine is another non-natural amino acid that can be site-specifically incorporated into proteins in Escherichia coli. [] An orthogonal aminoacyl-tRNA synthetase was evolved to uniquely attach this amino acid onto a specific tRNA, which then incorporates it into proteins during translation. []

Biotinyl-l-3-(2-naphthyl)-alanine hydrazide

Compound Description: This compound is a derivative of L-3-(2-Naphthyl)alanine modified with biotinyl hydrazide. It serves as a versatile solid-phase probe for carbohydrate-recognition studies. [] The biotin moiety allows for immobilization on streptavidin matrices, while the naphthyl group provides UV absorbance and fluorescence for detection. [] This allows for studying the interactions between immobilized N-glycans and various lectins. []

(2R,1'S,2'R)- and (2S,1'S,2'R)-3-[2-Mono(di,tri)fluoromethylcyclopropyl]alanines

Compound Description: These enantiomerically pure alanine derivatives contain a fluoromethylcyclopropyl group at the 3rd carbon. [] They were synthesized using the Belokon' approach and incorporated into hormaomycin analogues for antibiotic activity evaluation. []

3-[2-(9-Anthryl)benzoxazol-5-yl]-alanine

Compound Description: This amino acid derivative features a benzoxazole ring system linked to the alanine core via its 5th position. [] The benzoxazole moiety is further substituted with a 9-anthryl group at the 2nd position. [] Studies have explored how the interaction of short peptides containing this amino acid with β-cyclodextrin is influenced by peptide sequence and leucine chirality. []

3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives

Compound Description: These compounds are derivatives of 3-(2-benzoxazol-5-yl)alanine. They possess an N-phenylcarbazole moiety at the 2nd position of the benzoxazole ring. [] Studies have investigated their photophysical properties, including solvatochromism, in various solvents to assess their potential as biophysical probes. []

3-[2-(4-Aminophenyl)benzoxazol-5-yl]alanine derivatives

Compound Description: These derivatives of 3-[2-(4-Aminophenyl)benzoxazol-5-yl]alanine feature various substituents on the amino group of the 4-aminophenyl moiety. [] The influence of these substituents on the compounds' photophysical properties, particularly their solvatochromism, has been studied. []

Overview

3-(2-Anthryl)alanine is an amino acid derivative characterized by the substitution of the alanine molecule with an anthracene group at the 2-position. This compound is significant in various scientific fields due to its unique structural properties, which allow it to function as a fluorescent probe in biological studies and as a precursor for advanced materials in organic electronics.

Source and Classification

3-(2-Anthryl)alanine falls under the category of noncanonical amino acids, which are amino acids that differ from the standard twenty amino acids commonly found in proteins. Its chemical structure can be represented by the molecular formula C₁₅H₁₃N₁O₂, and it is classified as an aromatic amino acid due to the presence of the anthracene moiety, which contributes to its photophysical properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(2-Anthryl)alanine can be achieved through various methods, with electrophilic aromatic substitution being a prominent approach. In this method, anthracene reacts with alanine under specific conditions to facilitate the desired substitution at the 2-position.

  1. Electrophilic Aromatic Substitution: This process typically involves:
    • Reagents: Anthracene, alanine, and an activating agent such as trifluoromethanesulfonic anhydride (Tf₂O).
    • Conditions: Controlled temperature and solvent conditions (e.g., dichloromethane or ethanol) are maintained to optimize yield and selectivity.
    • Yield: The synthesis can achieve yields ranging from 42% to 82%, depending on the reaction conditions and substrates used .
  2. Industrial Production: For large-scale synthesis, advanced catalytic systems and continuous flow reactors may be employed to enhance efficiency and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(2-Anthryl)alanine can be visualized as follows:

  • Core Structure: The compound consists of an anthracene ring system attached to an alanine backbone.
  • Molecular Formula: C₁₅H₁₃N₁O₂
  • Molecular Weight: Approximately 241.27 g/mol.

The anthracene group imparts distinct electronic properties that are beneficial for applications in photonics and materials science.

Chemical Reactions Analysis

Reactions and Technical Details

3-(2-Anthryl)alanine can participate in various chemical reactions:

  1. Oxidation: This reaction introduces functional groups such as hydroxyl or carbonyl groups to the anthracene moiety.
    • Reagents: Potassium permanganate is commonly used for oxidation.
  2. Reduction: Reduction reactions can modify the anthracene structure, potentially leading to more saturated derivatives.
    • Reagents: Lithium aluminum hydride serves as a reducing agent.
  3. Substitution Reactions: Both electrophilic and nucleophilic substitutions can occur, allowing for the introduction of various substituents.
    • Common Conditions: Controlled temperatures and specific solvents are utilized to facilitate these reactions effectively.
Mechanism of Action

The mechanism of action for 3-(2-Anthryl)alanine involves its interaction with biological molecules:

  • DNA Intercalation: The anthracene group has a propensity to intercalate into DNA structures, potentially affecting gene expression and protein synthesis.
  • Enzyme Interaction: The compound may modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may undergo degradation under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the electron-rich nature of the anthracene moiety.
Applications

Scientific Uses

3-(2-Anthryl)alanine has diverse applications across multiple scientific domains:

  1. Biological Research: Utilized as a fluorescent probe for studying protein structures and dynamics, enabling insights into biochemical processes.
  2. Pharmacological Studies: Investigated for potential therapeutic properties; derivatives of this compound may lead to new drug candidates.
  3. Material Science: Employed in developing organic semiconductors and light-emitting diodes due to its unique electronic properties.
Introduction to 3-(2-Anthryl)alanine in Noncanonical Amino Acid Research

3-(2-Anthryl)alanine represents a specialized class of noncanonical amino acids (ncAAs) characterized by an anthracene moiety attached to the alanine side chain. This structural modification confers unique photophysical properties, including significant fluorescence, making it valuable for probing protein interactions and cellular processes. Unlike the 9-anthryl isomer (3-(9-Anthryl)-L-alanine, CAS 100896-08-0) [6] [9], the 2-anthryl substitution (CAS 155760-00-2) positions the anthracene group differently, potentially influencing its electronic interactions and steric fit within proteins [3] [8]. As a synthetic aromatic amino acid analogue, it expands the chemical diversity beyond the 20 canonical amino acids and even beyond naturally occurring non-canonical types like selenocysteine (Sec) or pyrrolysine (Pyl) [1]. Its primary research utility lies in biological imaging, protein interaction studies, and as a building block in material science and nanotechnology due to its conjugated aromatic system [6] [8]. The integration of such bulky, hydrophobic ncAAs into functional proteins, however, presents significant challenges in synthetic biology and computational design.

Role in Expanding the Genetic Code: Mechanisms and Challenges

The site-specific incorporation of 3-(2-Anthryl)alanine into proteins requires rewiring the cellular translation machinery, primarily achieved through orthogonal tRNA-synthetase pairs. This methodology, central to genetic code expansion, involves engineering an aminoacyl-tRNA synthetase (aaRS) to specifically charge a cognate orthogonal tRNA with the ncAA. The orthogonal tRNA is designed to recognize a specific codon, typically the amber stop codon (UAG), allowing the ribosome to incorporate the ncAA in response to this codon within the mRNA [4]. This approach was pioneered with amino acids like O-methyl-L-tyrosine and L-3-(2-naphthyl)alanine (2Nal), a structural relative of 3-(2-Anthryl)alanine [4]. The successful incorporation of 2Nal into proteins in Escherichia coli demonstrated translational fidelity exceeding 99%, proving the feasibility of incorporating large, hydrophobic aromatic ncAAs [4].

However, incorporating bulky analogues like 3-(2-Anthryl)alanine presents distinct mechanistic challenges:

  • Aminoacyl-tRNA Synthetase Engineering: Evolving an aaRS with sufficient activity and stringent specificity for 3-(2-Anthryl)alanine, while rejecting canonical amino acids (especially phenylalanine and tyrosine), is complex. The large, planar anthryl group demands a significantly altered and accommodating aaRS active site [4] [7].
  • Translational Efficiency and Fidelity: The presence of the ncAA-charged tRNA competes with release factors for the amber codon. Bulky ncAAs can potentially slow down peptide bond formation or induce ribosomal stalling, reducing yield and potentially increasing misincorporation [4].
  • Cellular Viability and Toxicity: Efficient cellular uptake of hydrophobic ncAAs like 3-(2-Anthryl)alanine can be limited. Furthermore, potential interference with native metabolic pathways or membrane integrity due to the hydrophobic compound must be mitigated [2] [7].
  • Structural and Functional Compatibility: Even upon successful incorporation, the ncAA must be accommodated within the protein structure without causing deleterious misfolding or loss of function. The substantial van der Waals volume and hydrophobic character of the anthryl group can disrupt core packing or active site geometries, as observed with the incorporation of the similarly bulky 2Nal into dihydrofolate reductase (DHFR) [7].

Table 1: Comparison of Key Aromatic Noncanonical Amino Acids Incorporated via Genetic Code Expansion

Noncanonical Amino AcidAbbreviationKey Structural FeatureIncorporation Efficiency (Fidelity)Primary Research ApplicationReference
O-methyl-L-tyrosine-Methylated phenolHigh (>99%)Modulating protein interactions [4]
L-3-(2-Naphthyl)alanine2NalBicyclic naphthaleneHigh (>99%)Enzyme engineering, Fluorescence [4] [7]
p-Azido-L-phenylalanineAzFAryl azideHigh (>99%)Bioorthogonal conjugation [4]
3-(2-Anthryl)alanine2AntTricyclic anthracene (position 2)Inferred High (based on analogues)Fluorescent probes, Protein interaction studies [3] [8]
3-(9-Anthryl)alanine9AntTricyclic anthracene (position 9)Presumed HighFluorescent probes [6] [9]

Theoretical Frameworks for Noncanonical Amino Acid Integration in Synthetic Biology

Predicting the structural and functional consequences of integrating bulky ncAAs like 3-(2-Anthryl)alanine into proteins is paramount for rational design. This relies heavily on advanced computational frameworks and theoretical models:

  • Steric Compatibility and Core Packing: The hydrophobic core of a protein is tightly packed. Introducing residues larger than the native amino acids, such as 2Nal or 3-(2-Anthryl)alanine, can create steric clashes or cavities, destabilizing the protein fold. Studies incorporating 2Nal into different positions within the hydrophobic core of murine dihydrofolate reductase (mDHFR) demonstrated a direct correlation between the change in van der Waals volume ((\Delta V{vdW})) and the reduction in catalytic efficiency ((k{cat}/KM)). Residues with a larger (\Delta V{vdW}) upon mutation showed greater functional impairment [7]. Computational tools like RosettaDesign are used to calculate steric incompatibility scores, which quantitatively predict the destabilizing effect of the ncAA substitution based on its size and shape relative to the native residue and its local environment [7]. These scores correlate with observed changes in enzyme function.
  • Force Field Parameterization: Accurate molecular dynamics (MD) simulations are essential for understanding the atomistic behavior of ncAA-containing proteins. Specialized force fields, such as Forcefield_NCAA, provide ab initio derived parameters (partial atomic charges, van der Waals radii) for hundreds of ncAAs, making them compatible with simulation packages like AMBER [2]. These parameters are crucial for modeling the electrostatic environment and van der Waals interactions involving the unique chemical groups of ncAAs like the anthryl moiety. The parameters are derived using methods like RESP fitting to ensure accuracy in representing the ncAA's electronic distribution within a protein context [2].
  • Predicting Functional Outcomes: Computational frameworks combine steric assessments and parameterized simulations to predict functional impacts. For example, Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) calculations, utilizing ForcefieldNCAA parameters, can estimate binding free energies ((\Delta G{bind})) of ncAA-containing peptides or proteins with their targets. This approach has proven effective in discriminating between active and inactive analogs of therapeutic peptides like Compstatin containing ncAAs [2]. Similarly, docking studies can predict how ncAAs might interact with binding partners or substrates, although specialized parameters for the ncAA are often required within the docking software.

Table 2: Computational Tools and Metrics for Integrating Noncanonical Amino Acids

Computational Framework/ToolPrimary FunctionKey Metric/OutputApplication to Bulky NcAAs (e.g., 3-(2-Anthryl)alanine)Reference
RosettaDesignProtein design & stability predictionSteric incompatibility score, (\Delta \Delta G_{fold})Predicts destabilization due to steric clashes of anthryl group in protein core; guides site selection. [7]
Forcefield_NCAAMolecular dynamics parameterizationAMBER-compatible partial charges, van der Waals parametersProvides accurate parameters for simulating anthryl-alanine interactions within proteins. [2]
MM-GBSA (with Forcefield_NCAA)Binding free energy calculation(\Delta G_{bind}) (kcal/mol)Predicts impact of anthryl-alanine substitution on protein-ligand/protein-protein binding affinity. [2]
Accessible Surface Area (ASA) Calculators (e.g., ASA-View, CUPSAT)Identify buried residuesASA (% or Ų)Identifies core positions potentially tolerant (low ASA) or intolerant (active site/high ASA) to bulky anthryl substitution. [7]
Docking Software (with custom parameters)Ligand-protein/protein-protein dockingDocking score, Predicted binding poseModels interactions involving the anthryl moiety in binding pockets; requires accurate ncAA parameters. [2] [10]

Properties

CAS Number

155760-00-2

Product Name

3-(2-Anthryl)alanine

IUPAC Name

(2S)-2-amino-3-anthracen-2-ylpropanoic acid

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

InChI

InChI=1S/C17H15NO2/c18-16(17(19)20)8-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)7-11/h1-7,9-10,16H,8,18H2,(H,19,20)/t16-/m0/s1

InChI Key

IXSDAIHAHNXSEH-INIZCTEOSA-N

SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@@H](C(=O)O)N

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